molecular formula C21H16FNO5 B2702159 ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate CAS No. 302904-13-8

ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B2702159
CAS No.: 302904-13-8
M. Wt: 381.359
InChI Key: BSFSFNROYSFTRW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino group, fluorophenyl group, and carboxylate ester, contributes to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: The compound’s unique properties are utilized in the development of advanced materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO5/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(28-19(17)23)12-8-4-6-10-14(12)27-21(16)25/h3-10,15H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFSFNROYSFTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)OC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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